molecular formula C17H23N3O6S B2832874 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide CAS No. 1234894-65-5

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide

Cat. No.: B2832874
CAS No.: 1234894-65-5
M. Wt: 397.45
InChI Key: ACHYVCXIDMIUDM-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with oxalyl chloride to form the corresponding oxalamide. The piperidine moiety is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the oxalamide intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6S/c1-27(23,24)20-6-4-12(5-7-20)11-18-16(21)17(22)19-13-2-3-14-15(10-13)26-9-8-25-14/h2-3,10,12H,4-9,11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHYVCXIDMIUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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